![molecular formula C46H50Si2 B14213637 Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- CAS No. 527687-76-9](/img/structure/B14213637.png)
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl and ethyl groups attached to a central silane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- typically involves multi-step organic reactions. The process begins with the preparation of the octatriyne backbone, followed by the introduction of diphenylmethylene groups. The final step involves the attachment of triethylsilane groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. Safety measures are also crucial due to the reactive nature of the intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced using hydride donors to yield simpler silane compounds.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism by which Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Involved in pathways related to oxidation-reduction reactions and molecular substitution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler silane compound with fewer phenyl and ethyl groups.
Diphenylsilane: Contains phenyl groups but lacks the octatriyne backbone.
Octatriynes: Compounds with similar backbones but different functional groups.
Uniqueness
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is unique due to its combination of phenyl, ethyl, and silane groups, which confer specific chemical and physical properties not found in simpler silanes or octatriynes.
Eigenschaften
CAS-Nummer |
527687-76-9 |
|---|---|
Molekularformel |
C46H50Si2 |
Molekulargewicht |
659.1 g/mol |
IUPAC-Name |
(3,6-dibenzhydrylidene-8-triethylsilylocta-1,4,7-triynyl)-triethylsilane |
InChI |
InChI=1S/C46H50Si2/c1-7-47(8-2,9-3)37-35-43(45(39-25-17-13-18-26-39)40-27-19-14-20-28-40)33-34-44(36-38-48(10-4,11-5)12-6)46(41-29-21-15-22-30-41)42-31-23-16-24-32-42/h13-32H,7-12H2,1-6H3 |
InChI-Schlüssel |
YOYKSTVLPRDUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C#C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


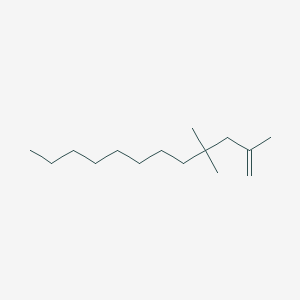
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
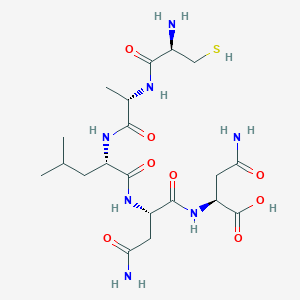
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
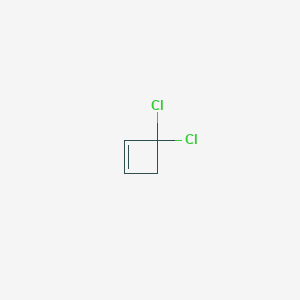

![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
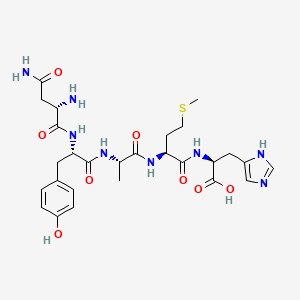
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
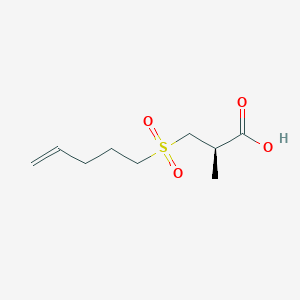
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


